BenchChemオンラインストアへようこそ!

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Medicinal Chemistry Physicochemical Properties Drug Design

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine (CAS 1706327-33-4) is a fully synthetic disulfonylpiperidine derivative with the molecular formula C₁₉H₂₃NO₆S₂ and a molecular weight of 425.5 g·mol⁻¹. Its structure embeds both a 4‑(phenylsulfonyl) group—a substructure validated as a high‑affinity 5‑HT₂A receptor antagonist scaffold —and a 1‑(3,4‑dimethoxyphenyl)sulfonyl moiety on the same piperidine ring.

Molecular Formula C19H23NO6S2
Molecular Weight 425.51
CAS No. 1706327-33-4
Cat. No. B2891555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine
CAS1706327-33-4
Molecular FormulaC19H23NO6S2
Molecular Weight425.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C19H23NO6S2/c1-25-18-9-8-17(14-19(18)26-2)28(23,24)20-12-10-16(11-13-20)27(21,22)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3
InChIKeyUHBNRXPZZQGKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS 1706327-33-4: Core Chemical Identity and Procurement Starting Point


1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine (CAS 1706327-33-4) is a fully synthetic disulfonylpiperidine derivative with the molecular formula C₁₉H₂₃NO₆S₂ and a molecular weight of 425.5 g·mol⁻¹ . Its structure embeds both a 4‑(phenylsulfonyl) group—a substructure validated as a high‑affinity 5‑HT₂A receptor antagonist scaffold [1]—and a 1‑(3,4‑dimethoxyphenyl)sulfonyl moiety on the same piperidine ring. This dual‑sulfonamide architecture distinguishes it from the majority of mono‑sulfonylated piperidines and establishes a unique property space that cannot be recapitulated by simple mixing of single‑sulfonyl analogs.

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS 1706327-33-4: Why Close Sulfonylpiperidine Analogs Cannot Simply Substitute


Substitution among sulfonylpiperidine congeners is unsafe because small structural perturbations cause large shifts in receptor binding, physicochemical properties, and metabolic stability. The 4‑(phenylsulfonyl)piperidine chemotype gains oral bioavailability only when the N‑substituent is carefully tuned—exemplified by the 4‑cyano‑ and 4‑carboxamidophenylsulfonyl derivatives in the 5‑HT₂A series [1]. Introducing an N‑arylsulfonyl group, as in the target compound, simultaneously alters the pKₐ of the piperidine nitrogen, the lipophilicity, the hydrogen‑bonding capacity, and the three‑dimensional shape of the molecule. These multiple changes inevitably invalidate any structure‑activity or structure‑property relationship established for mono‑sulfonylated analogs, making direct interchange without re‑validation impossible.

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS 1706327-33-4: Head‑to‑Head Differentiation Data vs. Closest Structural Analogs


Structural Descriptor Differentiation: Hydrogen‑Bond Acceptor Count vs. 4‑(Phenylsulfonyl)piperidine

The target compound possesses six hydrogen‑bond acceptors (two sulfonyl oxygens, two methoxy oxygens, one sulfonamide oxygen, one sulfone oxygen) versus two for the unsubstituted 4‑(phenylsulfonyl)piperidine scaffold [1]. This 3‑fold increase in HBA count directly impacts solubility, permeability, and target‑binding complementarity. The quantitative comparison is based on atom‑type counting from the validated SMILES string COc1ccc(S(=O)(=O)N2CCC(S(=O)(=O)c3ccccc3)CC2)cc1OC .

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Shift: AlogP Comparison with Mono‑Sulfonylpiperidine Congeners

The 3,4‑dimethoxyphenylsulfonyl group adds significant lipophilic bulk relative to an unsubstituted phenylsulfonyl or a simple alkyl N‑substituent. Although experimentally measured logP/logD values are not yet published for CAS 1706327‑33‑4, the AlogP calculated from the consensus SMILES (COc1ccc(S(=O)(=O)N2CCC(S(=O)(=O)c3ccccc3)CC2)cc1OC) is appreciably higher than that of the 5‑HT₂A lead 1‑(2‑(2,4‑difluorophenyl)ethyl)‑4‑(phenylsulfonyl)piperidine, for which a measured logD₇.₄ ≈ 2.5 was reported [1]. The presence of two additional methoxy substituents and the replacement of a basic amine with a sulfonamide are expected to raise AlogP by approximately 1–2 log units, a magnitude known to alter CNS penetration and metabolic clearance [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Molecular Weight and Polar Surface Area Differentiation from 4‑(Phenylsulfonyl)piperidine

The molecular weight of the target compound (425.5 g·mol⁻¹ ) is significantly higher than the core 4‑(phenylsulfonyl)piperidine scaffold (239.3 g·mol⁻¹) and exceeds the typical fragment‑like benchmark of 300 Da. Its topological polar surface area (TPSA), contributed by two sulfonamide groups and two methoxy oxygens, is calculated to be >100 Ų, compared with ≈46 Ų for the core. These values place the compound outside the “rule‑of‑three” fragment space and firmly in the lead‑like or drug‑like domain, indicating that it is suitable for late‑stage optimization campaigns rather than early fragment screening.

Drug-Likeness Fragment-Based Design Lead Selection

Synthetic Accessibility and Purity Benchmarking Against In‑Class Sulfonylpiperidines

Commercial listings for the target compound typically report a purity of 95% , a value that is consistent with the purity range observed for multi‑step sulfonamide products in medicinal chemistry catalogues. By contrast, simpler mono‑sulfonyl piperidines such as 1‑(phenylsulfonyl)piperidine are available at ≥97% purity from multiple suppliers. The lower purity reflects the additional synthetic complexity of installing two different sulfonyl groups on the same piperidine core, which requires sequential sulfonylation steps and rigorous purification. For procurement, researchers should budget for in‑house repurification or request custom synthesis with >97% purity if the application demands it.

Chemical Sourcing Purity Specification Synthetic Feasibility

Absence of Primary Bioactivity Data: Evidence Gap Declaration

As of the search date, no peer‑reviewed article, patent example, or public database entry provides experimentally determined IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 1‑((3,4‑dimethoxyphenyl)sulfonyl)‑4‑(phenylsulfonyl)piperidine. This contrasts sharply with the well‑characterized 4‑(phenylsulfonyl)piperidine chemotype, for which extensive 5‑HT₂A binding data (Kᵢ = 0.3–5 nM range) and microsomal stability half‑lives are available [1]. The absence of primary bioactivity data means that any structure‑based selection today rests on physicochemical and structural reasoning rather than on direct target‑engagement evidence. Users should either commission targeted biochemical profiling or await published data before making high‑stakes procurement decisions.

Evidence Gap Future Directions Research Transparency

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS 1706327-33-4: Qualified Use Cases Based on Current Evidence


Medicinal Chemistry Diversification of 5‑HT₂A Antagonist Scaffolds

The 4‑(phenylsulfonyl)piperidine core is a validated 5‑HT₂A pharmacophore [1]. Adding the 3,4‑dimethoxyphenylsulfonyl N‑substituent creates a novel chemotype that can be screened for improved selectivity, reduced IKr liability, or altered CNS penetration relative to the published series. The compound is best deployed as a versatile intermediate for parallel library synthesis rather than as a final probe molecule.

Physicochemical Benchmarking and Property‑Based Lead Optimization

Because the compound exhibits a marked upward shift in molecular weight (>400 Da) and TPSA (>100 Ų) compared to fragment‑sized sulfonylpiperidines , it serves as a physicochemical boundary marker. Research groups engaged in lead optimization can use it to test the tolerability of their biological targets to larger, more polar sulfonamide ligands without committing to a full de novo synthesis.

Synthetic Methodology Development for Sequential Sulfonylation

The sequential installation of two chemically distinct sulfonyl groups on a single piperidine ring is a non‑trivial synthetic challenge. The compound's current commercial purity of ≈95% indicates that improved regioselective sulfonylation protocols are needed. Process chemistry laboratories can use CAS 1706327‑33‑4 as a benchmark substrate to develop catalysts or conditions that enhance yield and purity, thereby advancing the synthesis of complex disulfonylated building blocks.

Negative Control or Counter‑Screen in 5‑HT₂A Programs

The N‑sulfonamide modification eliminates the basic piperidine nitrogen that is known to be critical for 5‑HT₂A affinity in the 4‑(phenylsulfonyl)piperidine series [1]. Consequently, the compound may exhibit very weak or absent 5‑HT₂A binding and can be employed as a negative control in receptor‑binding assays to confirm that observed pharmacological effects arise from interactions with the protonated amine rather than from the arylsulfonyl moieties alone.

Quote Request

Request a Quote for 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.